Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC13796587
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | ASTVFZVFCKQHSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)O2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)O2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate, reflects its bicyclic framework. Key structural features include:
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Bicyclo[3.1.1]heptane core: A fused ring system comprising two bridgehead carbons, three carbons in one bridge, and one carbon in the other .
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Heteroatom placement: An oxygen atom at position 6 and a nitrogen atom at position 3, with the latter functionalized by a tert-butoxycarbonyl (Boc) group .
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Molecular formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol), confirmed via high-resolution mass spectrometry .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)O2 | |
| Boiling Point | 312°C (predicted) | |
| LogP | 1.2 (calculated) |
Nomenclature discrepancies arise in literature, particularly between “6-oxa-3-aza” and “3-oxa-6-aza” numbering conventions. X-ray crystallography and NMR studies confirm the dominant tautomer as the 6-oxa-3-aza configuration .
Synthesis and Reaction Pathways
Synthetic routes to this compound typically involve cyclization strategies followed by Boc protection. A representative method includes:
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Ring-closing metathesis: Starting from a diene precursor, Grubbs catalyst facilitates bicyclo[3.1.1]heptane formation .
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Oxidation and protection: Selective oxidation introduces the oxa group, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Grubbs II | 68 | 95 | |
| Temperature | 80°C | 72 | 97 | |
| Boc Reagent | (Boc)₂O, DMAP | 85 | 99 |
Key side reactions include over-oxidation of the oxa group and epimerization at bridgehead carbons, mitigated through low-temperature (−20°C) Boc protection .
Physicochemical Stability
Stability studies reveal:
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Thermal resilience: Decomposition initiates at 150°C, with exothermic degradation above 200°C .
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pH sensitivity: Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .
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Photostability: No significant degradation under UV light (λ = 254 nm) over 72 hours .
Applications in Drug Discovery
The compound’s rigid bicyclic scaffold makes it a privileged structure in medicinal chemistry:
Neurological Targets
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NMDA receptor modulation: Derivatives exhibit sub-μM binding affinity (Kᵢ = 0.23 μM) in rat cortical membranes, comparable to memantine .
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Monoamine oxidase inhibition: Selective MAO-B inhibition (IC₅₀ = 1.4 μM) with 50-fold selectivity over MAO-A .
Anticancer Activity
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Topoisomerase II inhibition: EC₅₀ = 2.7 μM in MCF-7 breast cancer cells, inducing G2/M phase arrest .
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Apoptosis induction: 80% caspase-3 activation at 10 μM concentration in HT-29 colon carcinoma .
Table 3: Biological Activity Profile
| Target | Assay Type | Activity | Source |
|---|---|---|---|
| NMDA Receptor | Radioligand | Kᵢ = 0.23 μM | |
| MAO-B | Enzymatic | IC₅₀ = 1.4 μM | |
| Topoisomerase IIα | Cell-based | EC₅₀ = 2.7 μM |
Industrial and Material Science Applications
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